molecular formula C18H16N4OS B2915742 (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone CAS No. 1234894-03-1

(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone

カタログ番号: B2915742
CAS番号: 1234894-03-1
分子量: 336.41
InChIキー: YKEGQRPACDOLKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone is a heterocyclic compound featuring a 6-methyl-3,4-dihydroquinoline scaffold fused with a pyrazinyl-substituted thiazole moiety via a methanone bridge. This structure combines aromatic and partially saturated rings, which may enhance its pharmacokinetic properties, such as solubility and bioavailability. While its exact biological activity remains underexplored in the provided literature, structurally related compounds demonstrate diverse pharmacological activities, including antimicrobial, antioxidant, and kinase-inhibitory effects .

特性

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-pyrazin-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-12-4-5-16-13(9-12)3-2-8-22(16)18(23)15-11-24-17(21-15)14-10-19-6-7-20-14/h4-7,9-11H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEGQRPACDOLKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

生物活性

The compound (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone , identified by its CAS number 1234894-03-1, is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4OSC_{18}H_{16}N_{4}OS, with a molecular weight of 336.4 g/mol. The structure integrates a dihydroquinoline moiety with a pyrazine-thiazole hybrid, which is significant for its pharmacological properties. Understanding the structure is crucial for elucidating its biological effects.

PropertyValue
Molecular FormulaC₁₈H₁₆N₄OS
Molecular Weight336.4 g/mol
CAS Number1234894-03-1

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the realm of antidiabetic and anticancer effects. It has been evaluated for its agonistic activity on the TGR5 receptor , which plays a pivotal role in glucose metabolism and energy homeostasis.

TGR5 Agonist Activity

A study highlighted that derivatives of this compound showed significant agonistic activity against the human TGR5 receptor (hTGR5). Compounds with modifications in their heterocyclic structures demonstrated varying degrees of efficacy:

  • The lead compound exhibited an EC50 value of 1.44 nM , indicating potent activity.
  • Other derivatives were less effective, suggesting that specific structural features are critical for maintaining activity.

Table 2: TGR5 Agonistic Activity of Derivatives

Compound IDEC50 (nM)Notes
Lead Compound1.44High potency
Compound A442Moderate potency
Compound B1500Low potency

The mechanism by which this compound exerts its biological effects involves the modulation of the TGR5 receptor, leading to increased secretion of glucagon-like peptide-1 (GLP-1), which enhances insulin sensitivity and promotes glucose-dependent insulin secretion.

Study on Antidiabetic Effects

In a recent study involving C57BL/6 mice, administration of the compound at a dosage of 50 mg/kg resulted in significant increases in GLP-1 levels compared to control groups. This suggests potential applications in diabetes management.

Cancer Cell Line Studies

In vitro studies using various cancer cell lines have shown that compounds similar to (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone can induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole or pyrazine rings can significantly alter biological activity. For instance:

  • Substituents on the thiazole ring enhance TGR5 agonistic activity.
  • Alterations in the dihydroquinoline structure affect both potency and selectivity towards target receptors.

Table 3: Summary of SAR Findings

ModificationEffect on Activity
Thiazole SubstituentsIncreased TGR5 activity
Dihydroquinoline VariantsVariable effects on potency

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound’s uniqueness lies in its hybrid structure, merging a 6-methyl-dihydroquinoline core with a pyrazinyl-thiazole group. Below is a comparative analysis with analogous molecules:

Compound Structural Features Key Differences References
(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone 6-methyl-dihydroquinoline + pyrazinyl-thiazole
(8-(2-Hydroxy-3-(isopropylamino)propoxy)-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone (CAS 76252-06-7) Dihydroquinoline + pyridine + hydroxy-isopropylamino chain Substituents on quinoline and heterocyclic appendage (pyridine vs. pyrazinyl-thiazole)
3-[(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]-2-methyl-1,4-dihydroquinolin-4-one 2-methyl-dihydroquinoline + amino-pyrazolone Lack of thiazole ring; pyrazolone instead of pyrazinyl-thiazole
Morpholine-substituted tetrahydroquinoline derivatives (e.g., 8a, 8b) Tetrahydroquinoline + morpholine/pyran/cyclohexyl groups Fully saturated quinoline core; absence of thiazole
Bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives Pyridine-thioxo + aryl groups Different heterocyclic core (pyridine vs. quinoline-thiazole)

Key Observations :

  • The 6-methyl-dihydroquinoline moiety is uncommon in existing databases, suggesting novelty .
  • Pyrazinyl-thiazole appendages are less prevalent compared to pyridine or morpholine substituents in related compounds .
Pharmacological Activity Comparison
Compound Reported Activity Mechanism/Target References
(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)(2-(pyrazin-2-yl)thiazol-4-yl)methanone Not explicitly reported (structurally inferred) Potential kinase or antimicrobial target due to thiazole and quinoline motifs
Morpholine-substituted tetrahydroquinolines (e.g., 8a, 8b) mTOR inhibition Binding to ATP-binding pocket of mTOR kinase
Bis[6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide] derivatives Antimicrobial Disruption of bacterial cell membranes or enzyme inhibition
2-Substituted quinazolin-4(3H)-ones (e.g., compound 10) Antioxidant Free radical scavenging via NH or SH groups
Benzisothiazolone derivatives (e.g., compound 1) Antiviral (HIV-1) Inhibition of viral replication enzymes

Key Findings :

  • Antioxidant activity, common in quinazolinones, is less likely here due to the absence of free NH/SH groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。